C.I. Direct Violet 9

Description

Propriétés

Formule moléculaire |

C30H23N5Na2O8S2 |

|---|---|

Poids moléculaire |

691.6 g/mol |

Nom IUPAC |

disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C30H25N5O8S2.2Na/c1-18-14-26(27(43-2)17-25(18)33-32-21-8-11-23(12-9-21)44(37,38)39)34-35-29-28(45(40,41)42)16-19-15-22(10-13-24(19)30(29)36)31-20-6-4-3-5-7-20;;/h3-17,31,36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |

Clé InChI |

WXYONRHRWMFURG-UHFFFAOYSA-L |

SMILES canonique |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

C.I. Direct Violet 9: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 9, also known by its Colour Index Number 27885 and CAS number 6227-14-1, is a diazo dye.[1] This class of dyes is characterized by the presence of one or more azo groups (-N=N-) which are responsible for their color. Direct dyes, including Direct Violet 9, are so-named for their ability to be applied directly to cellulosic fibers like cotton and paper from an aqueous solution. This technical guide provides an in-depth overview of the known chemical properties of this compound, compiled from various scientific and technical sources.

Chemical Identity and Structure

This compound is a complex organic molecule. Its chemical structure and identity are summarized in the table below.

| Property | Value |

| CI Name | This compound |

| CI Number | 27885 |

| CAS Number | 6227-14-1 |

| Chemical Class | Diazo |

| Molecular Formula | C30H23N5Na2O8S2 |

| Molecular Weight | 691.64 g/mol |

| Appearance | Violet Powder |

Below is a diagram illustrating the chemical synthesis pathway of this compound.

Caption: Synthesis pathway of this compound.

Physicochemical Properties

The physicochemical properties of this compound determine its behavior in various applications.

Solubility

This compound exhibits the following solubility characteristics:

-

Water: Soluble, forming a reddish-purple solution.[2]

-

Ethanol: Slightly soluble.

-

Ethylene Glycol Ether: Soluble.[2]

-

Other Organic Solvents: Insoluble.

Behavior in Acidic and Basic Solutions

The color of this compound is sensitive to pH changes.

-

Concentrated Hydrochloric Acid: Addition to an aqueous solution results in the formation of a purple precipitate.[2]

-

Concentrated Sodium Hydroxide: Addition to an aqueous solution also leads to the formation of a purple precipitate.[2]

-

Concentrated Sulfuric Acid: The dye dissolves to form a blue-green solution, and upon dilution, a purple precipitate is formed.

-

Concentrated Nitric Acid: The dye forms a reddish-brown solution.

Spectroscopic Properties

Detailed UV-Visible absorption and emission spectra for this compound are not widely reported in the public domain. For diazo dyes, the characteristic absorption in the visible region is due to π → π* electronic transitions within the conjugated system of aromatic rings and azo groups.

Thermal Properties

Quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available in the reviewed literature. Generally, azo dyes may decompose upon heating, releasing nitrogen gas and other decomposition products.

Fastness Properties

The fastness of a dye refers to its resistance to fading or color change under various conditions.

| Property | ISO Rating |

| Light Fastness | 1-2 |

| Washing Fastness | 1-2 |

The low ratings indicate poor resistance to fading upon exposure to light and washing.

Experimental Protocols

The following are generalized experimental protocols for determining the light and wash fastness of direct dyes like this compound, based on standard textile testing methods.

Light Fastness Testing (Based on ISO 105-B02)

This test determines the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.

Caption: Experimental workflow for light fastness testing.

Methodology:

-

Specimen Preparation: A sample of the material dyed with this compound is prepared. A set of standardized blue wool fabrics with known lightfastness ratings (1 to 8) are used as controls.

-

Mounting: The test specimen and the blue wool standards are mounted in a sample holder, with a portion of each covered by an opaque mask.

-

Exposure: The mounted samples are placed in a lightfastness tester equipped with a xenon arc lamp. The exposure conditions (temperature, humidity, and irradiance) are controlled according to the ISO 105-B02 standard.

-

Evaluation: The samples are exposed for a specified period or until a certain degree of fading is observed on one of the blue wool standards. The fading of the exposed portion of the test specimen is then compared to the fading of the blue wool standards.

-

Rating: The light fastness rating is assigned based on which blue wool standard shows a similar degree of color change to the test specimen. A rating of 1 indicates very poor lightfastness, while a rating of 8 indicates excellent lightfastness.

Wash Fastness Testing (Based on ISO 105-C06)

This test assesses the resistance of the color to domestic or commercial laundering.

Caption: Experimental workflow for wash fastness testing.

Methodology:

-

Specimen Preparation: A specimen of the fabric dyed with this compound is stitched together with a standard multifibre adjacent fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon, acrylic, acetate).

-

Washing: The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls to provide mechanical action. The container is then agitated in a laundering machine at a specific temperature and for a set duration as per the ISO 105-C06 standard.

-

Rinsing and Drying: After the washing cycle, the composite specimen is removed, rinsed with water, and dried under specified conditions.

-

Evaluation: The change in color of the original dyed specimen is assessed by comparing it to an untreated sample using the "Grey Scale for Assessing Change in Colour." The degree of staining on each strip of the multifibre adjacent fabric is evaluated using the "Grey Scale for Assessing Staining." Both scales range from 1 (severe change/staining) to 5 (no change/staining).

Toxicological Information

Detailed toxicological data such as LD50 (median lethal dose) for this compound is not consistently reported in publicly accessible safety data sheets. As with many industrial dyes, it is recommended to handle this compound with appropriate personal protective equipment to avoid inhalation, ingestion, and skin contact. Some safety data sheets indicate that the substance may be harmful if swallowed and may cause skin and eye irritation.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Absorption Spectra of Common Polysulfonated Azo Dyes

Disclaimer: Initial searches for the compound designated as C.I. 27885 did not yield definitive molecular structure or absorption spectra data. It is likely that this is an uncommon or erroneous designation. This guide will focus on two closely related and well-documented polysulfonated azo dyes: C.I. 28160 (Direct Red 81) and C.I. 35780 (Direct Red 80 or Sirius Red F3B) , which are commonly used in biomedical research and industrial applications.

This technical guide provides a comprehensive overview of the molecular structures, absorption spectra, and relevant experimental protocols for Direct Red 81 and Sirius Red F3B, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structures of Direct Red 81 and Sirius Red F3B are characterized by the presence of multiple azo (-N=N-) bonds and sulfonate (-SO₃⁻) groups. These features are responsible for their intense color and solubility in aqueous solutions.

1.1. C.I. 28160 / Direct Red 81

-

Systematic Name: Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate[1][2]

-

Molecular Weight: 675.60 g/mol [2]

-

Structure: Direct Red 81 is a di-azo dye.[3]

1.2. C.I. 35780 / Sirius Red F3B (Direct Red 80)

-

Systematic Name: 7,7′-(carbonyldiimino)bis[4-hydroxy-3-[2-[2-sulfo-4-[2-(4-sulfophenyl)phenyl]diazenyl]-2-naphthalenesulfonic acid, hexasodium salt[4]

-

Structure: Sirius Red F3B is a polyazo dye.[1]

Absorption Spectrum

The absorption spectrum of a dye is a critical characteristic for its quantification and application. The wavelength of maximum absorbance (λmax) is influenced by the solvent and the pH of the solution.

2.1. Quantitative Absorption Data

The following table summarizes the key absorption data for Direct Red 81 and Sirius Red F3B.

| Dye Name | C.I. Number | CAS Number | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Direct Red 81 | 28160 | 2610-11-9 | Water | 508[3][6] | 47,618.5[6] |

| Water (pH 4.5 - 10.7) | ~510[7] | Not Reported | |||

| Water (pH 12.3) | 517.5[7] | Not Reported | |||

| Sirius Red F3B | 35780 | 2610-10-8 | 1% Acetic Acid | 528-529[1][8][9] | Not Reported |

| PBS (pH 7.2) | 528, 540[4] | Not Reported |

2.2. Experimental Protocol for UV-Vis Absorption Spectroscopy

The following is a generalized protocol for determining the absorption spectrum of azo dyes like Direct Red 81 and Sirius Red F3B.

2.2.1. Materials and Equipment

-

UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or similar)

-

Quartz or glass cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

The dye to be analyzed (e.g., Direct Red 81 or Sirius Red F3B powder)

-

Appropriate solvent (e.g., deionized water, 1% acetic acid, or phosphate-buffered saline)

2.2.2. Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the dye powder.

-

Dissolve the dye in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL or 10⁻³ M).[3] Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0). For example, a 1:100 dilution of a 1 mg/mL stock solution results in a concentration of 10 µg/mL.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Set the wavelength range for the scan (e.g., 200-800 nm).

-

-

Baseline Correction:

-

Fill a cuvette with the solvent used to prepare the dye solutions. This will serve as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

-

Measurement of Absorption Spectrum:

-

Rinse a cuvette with a small amount of the most dilute working solution and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat this step for all working solutions, progressing from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

If the molar absorptivity (ε) is to be determined, plot a calibration curve of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear portion of this curve will be the molar absorptivity (where c is the concentration in mol/L and l is the path length in cm).

-

Experimental Workflow: Collagen Quantification using Sirius Red

Sirius Red is extensively used in the Picro-Sirius Red stain for the specific detection and quantification of collagen in tissue sections. The elongated dye molecules bind to the parallel polypeptide chains of collagen, enhancing its natural birefringence under polarized light. A common application is in a microplate assay for quantifying collagen produced by cells in culture.

Below is a DOT language script and the corresponding diagram illustrating the workflow for a Sirius Red-based collagen quantification assay.

Workflow for Sirius Red-Based Collagen Quantification Assay

Signaling Pathways

Current literature on Direct Red 81 and Sirius Red F3B primarily focuses on their applications as dyes and stains for biochemical and histological analysis. There is no significant evidence to suggest that these molecules directly and specifically modulate intracellular signaling pathways in the manner of a drug or signaling molecule. Their utility in a research context is predominantly as tools for the detection and quantification of other molecules, such as collagen, rather than as effectors of cellular signaling.[10][11] molecules, such as collagen, rather than as effectors of cellular signaling. [cite: 6, 8]

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. stainsfile.com [stainsfile.com]

- 6. deswater.com [deswater.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. activeconceptsllc.com [activeconceptsllc.com]

- 11. benchchem.com [benchchem.com]

The Solubility of Direct Violet 9: A Technical Guide for Researchers

Introduction: Direct Violet 9, also identified by its Colour Index number C.I. 27885 and CAS number 6227-14-1, is a synthetic disazo dye.[1][2] Its molecular structure, featuring multiple aromatic rings and sodium sulfonate groups, dictates its utility and solubility characteristics. Primarily, it is employed in aqueous applications for dyeing cellulosic fibers such as cotton and viscose, as well as in the paper and leather industries.[1][3][4][5][6] A thorough understanding of its solubility in various laboratory solvents is critical for its effective application, formulation, and for toxicological and environmental studies. This guide provides a detailed overview of the solubility of Direct Violet 9, experimental protocols for its determination, and logical frameworks to understand its behavior.

Quantitative Solubility Data

The solubility of Direct Violet 9 is significantly influenced by the solvent type and temperature. While qualitative descriptors are abundant, precise quantitative data is limited. The available data has been compiled and summarized below.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |

| Water | H₂O | 6.23 g/L | 20 | Forms a reddish-purple solution.[3] |

| Water | H₂O | 40 g/L | 90 | Solubility increases significantly with temperature.[5] |

| Ethanol | C₂H₅OH | Slightly Soluble | Not Specified | Sources vary, with some stating "ethanol-soluble"[3] and others, more commonly, "slightly soluble".[4][7][8][9][10] |

| Ethylene Glycol Ether | C₂H₄O₂·(C₂H₄O)n | Soluble | Not Specified | [3][7] |

| Other Organic Solvents | Various | Insoluble | Not Specified | This is a general classification for most other organic solvents.[3][4][7][8][9][10] |

| Concentrated H₂SO₄ | H₂SO₄ | Soluble | Not Specified | Forms a bluish-green solution.[7][9][10] |

| Concentrated HNO₃ | HNO₃ | Soluble | Not Specified | Forms a reddish-brown solution.[7] |

Experimental Protocol: Determining Dye Solubility via the Equilibrium Method

A standard and reliable method for determining the solubility of a dye like Direct Violet 9 is the equilibrium solubility method, followed by spectrophotometric analysis of the saturated solution.

Objective: To determine the saturation concentration of Direct Violet 9 in a specific solvent at a controlled temperature.

Materials:

-

Direct Violet 9 powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm or smaller)

-

UV-Vis Spectrophotometer

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of Direct Violet 9 powder to a known volume of the solvent in a sealed flask. The amount should be more than what is expected to dissolve to ensure saturation is reached.

-

Equilibration: Place the sealed flask in an orbital shaker or on a stir plate with controlled temperature. Allow the mixture to agitate for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.

-

Phase Separation: After equilibration, let the solution stand to allow the excess solid to sediment. For a more complete separation, centrifuge the suspension at a high speed (e.g., 5000 rpm for 15 minutes).

-

Sample Collection: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the sediment. To remove any remaining suspended particles, filter the aliquot using a syringe filter into a clean vial.

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometric Analysis: Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for Direct Violet 9.

-

Calculation: Use a pre-established calibration curve (plotting absorbance vs. known concentrations) to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility of Direct Violet 9 in the tested solvent at that specific temperature.

Logical Framework for Solubility

The solubility of Direct Violet 9 is governed by its molecular structure and the principle of "like dissolves like." The presence of two sodium sulfonate (-SO₃Na) groups makes the molecule ionic and highly polar, which explains its significant solubility in polar protic solvents like water. The large organic, aromatic backbone of the molecule limits its solubility in less polar or non-polar organic solvents.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. Direct violet 9 Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 3. chembk.com [chembk.com]

- 4. Direct Violet 9 - Direct Fast Violet BK - Direct Fast Violet MB from Emperor Chem [emperordye.com]

- 5. krishnadyes.net [krishnadyes.net]

- 6. Direct Violet 9 Manufacturer in Mumbai, Direct Violet 9 Exporter [dyestuff.co.in]

- 7. Direct Violet 9 CAS#: 6227-14-1 [m.chemicalbook.com]

- 8. Direct violet 9 TDS|Direct violet 9 from Chinese supplier and producer - DIRECT VIOLET DYE - Enoch dye [enochdye.com]

- 9. sdinternational.com [sdinternational.com]

- 10. Buy Direct Violet 9 | 6227-14-1 [smolecule.com]

The Evolving Role of C.I. Direct Violet 9 Analogs in Modern Biological Research: A Technical Guide

For Immediate Release

This technical guide explores the burgeoning biological applications of C.I. Direct Violet 9 analogs, specifically focusing on the widely adopted fluorophore, Brilliant Violet 510™ (BV510). Initially developed for the textile industry, the core structure of this violet dye has been adapted and enhanced for sophisticated use in life sciences research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the dye's utility in high-parameter flow cytometry, cell viability assessment, and immunophenotyping.

This compound, a diazo dye, has found a new life in the laboratory as a fluorescent tool. Its modern iteration, Brilliant Violet 510™, is a polymer-based fluorophore that offers significantly improved brightness and signal-to-noise ratio compared to its predecessors, making it an invaluable tool for resolving both bright and dim cell populations.[1][2]

Quantitative Data Summary

The photophysical and performance characteristics of Brilliant Violet 510™ are summarized below, providing a clear comparison for experimental design.

| Property | Value | Reference |

| Excitation Maximum | 405 nm | [1][2] |

| Emission Maximum | 510 nm | [1][2] |

| Extinction Coefficient | 577,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield | 0.44 | [1] |

| Common Laser Line | 405 nm (Violet) | [1] |

| Common Filter | 510/50 or 525/50 bandpass | [1][2] |

Key Biological Applications

Brilliant Violet 510™ has demonstrated significant utility in a range of biological applications, primarily centered around cellular analysis.

Immunophenotyping by Flow Cytometry

The high brightness of BV510 makes it an excellent choice for identifying and characterizing diverse cell populations in complex samples, such as peripheral blood mononuclear cells (PBMCs). It is particularly advantageous for resolving cell populations with low antigen expression.[2][3] Its use in multicolor flow cytometry panels allows for the detailed dissection of immune cell subsets, such as CD8+ T cells and regulatory T cells.[4][5]

Cell Viability and Cytotoxicity Assays

BV510 is effectively used as a fixable viability dye.[6] In this application, the dye binds to free amines on the cell surface and within the cytoplasm. In cells with compromised membranes (non-viable cells), the dye has greater access to intracellular amines, resulting in a significantly higher fluorescent signal compared to live cells. This allows for the exclusion of dead cells from analysis, ensuring data accuracy.[7][8] Studies have shown that at typical staining concentrations, BV510 exhibits low cytotoxicity, having no major impact on the viability of normal human fibroblasts.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Brilliant Violet 510™ in research. Below are representative protocols for its primary uses.

Protocol 1: Immunophenotyping of Human PBMCs using BV510-conjugated Antibodies

Objective: To identify and quantify specific lymphocyte populations in human PBMCs by flow cytometry.

Materials:

-

Human PBMCs, isolated by density gradient centrifugation

-

Phosphate-buffered saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

BV510-conjugated primary antibody (e.g., anti-human CD8)

-

Fc receptor blocking solution (optional)

-

Flow cytometer equipped with a 405 nm violet laser

Procedure:

-

Cell Preparation: Start with a single-cell suspension of human PBMCs. Wash the cells with PBS and resuspend in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁷ cells/mL.

-

Fc Receptor Blocking (Optional): If working with cells expressing high levels of Fc receptors (e.g., monocytes, B cells), pre-incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C to reduce non-specific antibody binding.

-

Antibody Staining: Add the BV510-conjugated primary antibody at the predetermined optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.

-

Resuspension: Resuspend the stained cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

-

Data Acquisition: Acquire the data on a flow cytometer using the 405 nm laser for excitation and a 510/50 or 525/50 bandpass filter for emission detection.

Protocol 2: Cell Viability Assay using BV510 as a Fixable Viability Dye

Objective: To discriminate between live and dead cells in a cell suspension prior to fixation and permeabilization.

Materials:

-

Cell suspension (e.g., cultured fibroblasts)

-

PBS

-

Brilliant Violet 510™ fixable viability dye

-

Fixation/Permeabilization buffer (e.g., 1% paraformaldehyde in PBS)

-

Flow cytometer with a 405 nm violet laser

Procedure:

-

Cell Preparation: Harvest and wash the cells once with PBS. Resuspend the cell pellet in PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Dye Staining: Add the BV510 fixable viability dye at the recommended concentration (typically 1 µL per 1 mL of cell suspension). Vortex immediately and incubate for 15-30 minutes at 4°C, protected from light.

-

Washing: Wash the cells with 2 mL of PBS or Flow Cytometry Staining Buffer.

-

Fixation and Permeabilization (Optional): If intracellular staining is required, proceed with your standard fixation and permeabilization protocol. BV510 is stable in common fixatives like paraformaldehyde.[2]

-

Subsequent Staining: Perform any subsequent intracellular or surface antibody staining as required.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting with the 405 nm laser and collecting emission with a 510/50 or 525/50 filter. Live cells will exhibit dim fluorescence, while dead cells will be brightly fluorescent.

Visualizations: Workflows and Mechanisms

To further elucidate the practical application of Brilliant Violet 510™, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

References

- 1. app.fluorofinder.com [app.fluorofinder.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. biocompare.com [biocompare.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. stemcell.com [stemcell.com]

- 7. mdpi.com [mdpi.com]

- 8. cytekbio.com [cytekbio.com]

C.I. Direct Violet 9: A Technical Evaluation of its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 9, also identified by its CAS number 6227-14-1 and C.I. number 27885, is a diazo dye with a notable classification as a fluorescent dye by various chemical suppliers.[1] This classification suggests its potential utility in applications requiring fluorescent markers, particularly in biological research for observing and analyzing cellular structures, tracking biomolecules, and other related functions.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound and outlines a generalized experimental framework for the detailed characterization of its fluorescent capabilities, addressing the current gap in publicly available quantitative data.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1. This dye is characterized as a violet powder with solubility in water.[3]

| Property | Value | Reference |

| C.I. Name | Direct Violet 9 | |

| C.I. Number | 27885 | [3] |

| CAS Number | 6227-14-1 | [3] |

| Chemical Class | Diazo | [3] |

| Molecular Formula | C₃₀H₂₃N₅Na₂O₈S₂ | |

| Molecular Weight | 691.64 g/mol | |

| Physical Appearance | Violet Powder | [3] |

| Hue | Bluish Violet | [3] |

| Solubility | Soluble in water | [3] |

Fluorescence Characteristics: An Overview

The following sections outline the standard experimental protocols that would be employed to thoroughly characterize the fluorescent properties of this compound.

Experimental Protocols for Fluorescence Characterization

To ascertain the detailed fluorescent properties of this compound, a series of spectroscopic experiments are required. The following protocols provide a generalized methodology for such a characterization.

Determination of Absorption and Emission Spectra

Objective: To determine the optimal excitation wavelength and the resulting fluorescence emission spectrum.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water, ethanol, or DMSO, depending on solubility and experimental requirements). A typical starting concentration would be in the micromolar range (1-10 µM).

-

Absorption Spectrum Measurement:

-

Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the solution over a broad wavelength range (e.g., 200-800 nm).

-

The wavelength at which the maximum absorbance is observed (λmax) in the longest wavelength absorption band is typically a good starting point for the excitation wavelength.

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λmax from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., from λex + 20 nm to 800 nm) to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined λem.

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250 nm to λem - 20 nm).

-

The resulting excitation spectrum should ideally match the absorption spectrum of the fluorophore.

-

Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample (this compound) and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (mx / mst) * (nx² / nst²) Where:

-

Φst is the quantum yield of the standard.

-

mx and mst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nx and nst are the refractive indices of the solvents used for the sample and standard, respectively.

-

-

Determination of Fluorescence Lifetime (τ)

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with a high repetition rate, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at a wavelength where the dye absorbs.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

-

A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) Where I₀ is the intensity at time zero and τ is the fluorescence lifetime.

-

Visualization of Experimental Workflow

The logical flow of the experimental characterization of this compound's fluorescent properties is depicted in the following diagram.

References

An In-depth Technical Guide to the Mechanism of C.I. Direct Violet 9 Binding to Cellulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the interaction between C.I. Direct Violet 9 and cellulose. It delves into the molecular forces, structural characteristics, and thermodynamic and kinetic principles that underpin this binding process. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and further research in this area.

Introduction: The Nature of the Interaction

The binding of direct dyes, such as this compound, to cellulosic substrates is a complex process primarily driven by a combination of non-covalent intermolecular forces. Unlike reactive dyes, which form strong covalent bonds with cellulose, direct dyes rely on weaker interactions for their affinity.[1] This guide will elucidate these forces and the structural prerequisites for effective binding.

This compound: A member of the double azo class of dyes, this compound is a large, planar molecule with the chemical formula C₃₀H₂₃N₅Na₂O₈S₂.[2] Its structure contains multiple aromatic rings and sulfonate groups, which are crucial for its solubility and interaction with cellulose.

Cellulose: A natural polysaccharide polymer composed of β-D-glucose units, cellulose forms the primary structural component of plant cell walls.[3] The abundance of hydroxyl (-OH) groups on the cellulose polymer chain provides numerous sites for intermolecular interactions.[4]

The Core Binding Mechanism

The affinity of this compound for cellulose is not attributed to a single powerful bond but rather the cumulative effect of several weaker intermolecular forces. The planar and linear structure of the dye molecule allows it to align closely with the linear cellulose polymer chains, maximizing the surface area for these interactions.[3][5]

The primary forces at play are:

-

Hydrogen Bonds: The numerous hydroxyl groups on the cellulose backbone act as both hydrogen bond donors and acceptors. These can form hydrogen bonds with the nitrogen atoms of the azo groups (-N=N-), amino groups (-NH-), and hydroxyl groups (-OH) present in the this compound molecule.[6][7] This type of bonding is a significant contributor to the dye's substantivity.[1]

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The large, planar aromatic surface of this compound allows for extensive contact with the cellulose chains, leading to a significant cumulative effect of van der Waals forces.[5][8] These forces are a major driving factor for the adsorption of direct dyes onto cellulose.[3]

-

Hydrophobic Interactions: Although cellulose is generally hydrophilic, it possesses hydrophobic domains. The aromatic rings of the dye molecule can interact with these regions, contributing to the overall binding affinity.[5]

The sulfonate groups (-SO₃⁻) on the dye molecule primarily enhance its water solubility and do not directly participate in binding. In fact, they can cause electrostatic repulsion with the slightly negative surface charge of cellulose in an aqueous medium.[3][9] The addition of electrolytes, such as sodium chloride or sodium sulfate, to the dyebath helps to overcome this repulsion by neutralizing the surface charge of the cellulose.[8]

dot

Caption: Key intermolecular forces in dye-cellulose binding.

Quantitative Analysis of Binding

Table 1: Adsorption Isotherm Models

| Isotherm Model | Equation | Parameters | Description |

| Langmuir | qe = (qmax * KL * Ce) / (1 + KL * Ce) | qmax (mg/g): Max. adsorption capacityKL (L/mg): Langmuir constant | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[10][11] |

| Freundlich | qe = KF * Ce^(1/n) | KF ((mg/g)(L/mg)^(1/n)): Freundlich constantn: Adsorption intensity | Describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat.[12][13] |

| Temkin | qe = (RT/b) * ln(A * Ce) | A (L/g): Temkin isotherm equilibrium binding constantb (J/mol): Temkin constant related to heat of adsorption | Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.[14] |

Table 2: Adsorption Kinetic Models

| Kinetic Model | Equation | Parameters | Description |

| Pseudo-First-Order | log(qe - qt) = log(qe) - (k1 / 2.303) * t | qe (mg/g): Adsorption capacity at equilibriumqt (mg/g): Adsorption capacity at time tk1 (1/min): Rate constant | Describes adsorption in the initial stages, often associated with physisorption. |

| Pseudo-Second-Order | t / qt = 1 / (k2 * qe^2) + t / qe | k2 (g/mg·min): Rate constant | Suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons.[11][12] |

Table 3: Thermodynamic Parameters

| Parameter | Equation | Interpretation |

| Gibbs Free Energy (ΔG°) | ΔG° = -RT * ln(Kc) | ΔG° < 0: Spontaneous processΔG° > 0: Non-spontaneous process |

| Enthalpy (ΔH°) | ln(Kc) = (ΔS°/R) - (ΔH°/RT) | ΔH° < 0: Exothermic processΔH° > 0: Endothermic process |

| Entropy (ΔS°) | ΔG° = ΔH° - TΔS° | ΔS° > 0: Increased randomness at the solid-liquid interfaceΔS° < 0: Decreased randomness |

Note: Kc is the equilibrium constant, R is the universal gas constant, and T is the absolute temperature in Kelvin. The thermodynamic parameters indicate that the adsorption of direct dyes on cellulose is typically a spontaneous and exothermic process.[11][15]

Experimental Protocols

The study of this compound binding to cellulose involves several key experimental techniques.

This experiment determines the equilibrium adsorption capacity and the kinetics of the dye uptake by cellulose.

Methodology:

-

Prepare a stock solution of this compound of a known concentration.

-

Prepare a series of flasks containing a fixed amount of cellulosic material (e.g., cotton fibers) and a fixed volume of dye solution with varying initial concentrations.

-

Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.

-

For kinetic studies, withdraw aliquots at different time intervals.

-

Separate the cellulosic material from the solution by centrifugation or filtration.

-

Determine the residual dye concentration in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.[16][17]

-

Calculate the amount of dye adsorbed per unit mass of cellulose (qe) using the mass balance equation: qe = (C0 - Ce) * V / m, where C0 and Ce are the initial and equilibrium dye concentrations, V is the volume of the solution, and m is the mass of the cellulose.

dot

Caption: Workflow for batch adsorption experiments.

This is a fundamental technique for quantifying the concentration of the dye in solution.

Methodology:

-

Prepare a series of standard solutions of this compound with known concentrations.[18]

-

Measure the absorbance of each standard solution at the λmax of the dye using a UV-Vis spectrophotometer.[19][20]

-

Construct a calibration curve by plotting absorbance versus concentration.[18]

-

Measure the absorbance of the unknown sample solutions from the adsorption experiment.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the calibration curve.

dot

Caption: Workflow for concentration determination.

Conclusion

The binding of this compound to cellulose is a multifaceted process governed by a delicate balance of intermolecular forces, with hydrogen bonding and van der Waals forces playing the most critical roles. The linear and planar structure of the dye molecule is a key determinant of its affinity for the linear cellulose polymer. A thorough understanding of the thermodynamics and kinetics of this interaction, as elucidated through experimental studies and quantitative modeling, is essential for optimizing dyeing processes and for the development of novel applications in fields such as drug delivery and biosensing, where controlled molecular binding to cellulosic substrates is paramount.

References

- 1. metrodyeing.com [metrodyeing.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemistry of dyes [chm.bris.ac.uk]

- 4. flinnsci.ca [flinnsci.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic, isotherm, and thermodynamic studies of the adsorption of dyes from aqueous solution by cellulose-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellulose-based hydrogel for adsorptive removal of cationic dyes from aqueous solution: isotherms and kinetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Modeling and Optimizing the Crystal Violet Dye Adsorption on Kaolinite Mixed with Cellulose Waste Red Bean Peels: Insights into the Kinetic, Isothermal, Thermodynamic, and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combining Experimental Data with Statistical Methods to Evaluate Hydrolyzed Reactive Dye Removal by α-Fe2O3 in a Cellulose-Based Membrane [mdpi.com]

- 18. science.valenciacollege.edu [science.valenciacollege.edu]

- 19. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Direct Violet 9 in a Laboratory Setting

This guide provides comprehensive safety and handling precautions for Direct Violet 9, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and minimizing potential exposure risks.

Chemical Identification and Physical Properties

Direct Violet 9 is a diazo dye used in various industrial and research applications.[1][2] A summary of its key identifiers and properties is provided below.

| Property | Value | Reference |

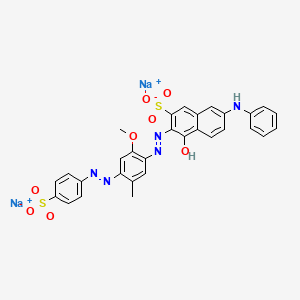

| Chemical Name | disodium;(3Z)-7-anilino-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate | [3] |

| CAS Number | 6227-14-1 | [3][4][5] |

| Molecular Formula | C30H23N5Na2O8S2 | [3][4][6] |

| Molecular Weight | 691.64 g/mol | [3][4][6] |

| Physical Appearance | Violet Powder | [1][4] |

| Odor | Odorless | [4] |

| pH | 7.5 | [4] |

| Solubility | Soluble in water. | [2] |

Hazard Identification and Toxicological Summary

Direct Violet 9 is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]

Potential Health Effects: [4]

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.

-

Inhalation: May cause irritation to the respiratory tract.

-

Skin Contact: May cause skin irritation, especially in sensitive individuals, with prolonged or repeated contact.

-

Eye Contact: Dust may cause irritation and inflammation.

-

Chronic Effects: There is a potential risk of irreversible effects, and mutagenicity data has been reported.[4]

Toxicological Data: Specific LD50 and LC50 data for Direct Violet 9 are not readily available in the provided search results. Therefore, it should be handled with the assumption of toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment should be implemented.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[7]

-

Use of a chemical fume hood is recommended, especially when handling the powder form, to minimize dust generation and accumulation.[4]

-

An eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[4][7]

Personal Protective Equipment (PPE): [4]

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

-

Body Protection: A lab coat or other appropriate protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: An approved respirator should be worn when handling the powder, especially if engineering controls are insufficient to control airborne levels.

Safe Handling and Storage Procedures

Handling:

-

Avoid generating dust.[4]

-

Wash hands thoroughly after handling the substance.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Remove and wash contaminated clothing before reuse.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed and protected from light.[4]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[4]

Emergency Procedures

First-Aid Measures:

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4][7]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Flush the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[3][4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

Spill and Leak Procedures:

-

Evacuate the area and ensure adequate ventilation.[3]

-

Wear appropriate personal protective equipment as outlined in Section 3.[4]

-

For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[4]

-

Clean the spill area thoroughly with soap and water.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[3]

Visual Guides

The following diagrams illustrate key safety workflows and principles for handling Direct Violet 9.

Caption: Hierarchy of Controls for Managing Direct Violet 9 Exposure.

Caption: Workflow for Responding to a Direct Violet 9 Spill.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Page loading... [guidechem.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. Direct violet 9 Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 6. DIRECT VIOLET 9 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

C.I. Direct Violet 9 as a potential stain for plant cell walls

As of the current date, there is no established body of research specifically detailing the use of C.I. Direct Violet 9 as a dedicated stain for plant cell walls. Scientific literature readily available does not provide specific protocols, quantitative data on its efficacy, or the precise mechanisms of its interaction with plant cell wall components. This compound is primarily recognized as a multifunctional dye with applications in other biological and industrial fields, such as textile dyeing.[1][2][3][4]

This guide, therefore, serves as a foundational document for researchers interested in exploring the potential of this compound for plant cell wall staining. It provides general information about the dye, outlines established protocols for other common plant cell wall stains that could serve as a starting point for developing a new protocol, and presents a generalized workflow for such an investigation.

Overview of this compound

This compound is a double azo class dye with the molecular formula C₃₀H₂₃N₅Na₂O₈S₂.[2] It is soluble in water, presenting as a red-light purple solution, and is also soluble in ethylene glycol ether, with slight solubility in alcohol.[2][3] Its primary industrial applications include dyeing cotton, viscose, silk, and paper.[2][3][4] While its use in general biological staining is mentioned, specific applications for plant cell wall visualization are not documented.[1]

Chemical and Physical Properties:

| Property | Value |

| C.I. Name | Direct Violet 9 |

| C.I. Number | 27885 |

| CAS Number | 6227-14-1 |

| Molecular Formula | C₃₀H₂₃N₅Na₂O₈S₂ |

| Molecular Weight | 691.64 g/mol |

| Appearance | Blue purple powder |

| Solubility | Soluble in water (red light purple) |

Potential Interaction with Plant Cell Walls (Theoretical)

The ability of direct dyes to bind to cellulosic materials like cotton suggests a potential affinity for the cellulose and other polysaccharides present in plant cell walls. Direct dyes typically bind to cellulose through hydrogen bonding and van der Waals forces.[3] Therefore, it is plausible that this compound could interact with the cellulose microfibrils and other carbohydrate polymers that constitute the plant cell wall. However, the specificity and efficiency of this binding for microscopic visualization are currently unknown.

Established Protocols for Other Plant Cell Wall Stains

In the absence of a specific protocol for this compound, researchers can draw upon methodologies developed for other fluorescent stains commonly used for plant cell wall imaging. These protocols can serve as a template for designing experiments to test the efficacy of Direct Violet 9.

Example Stains and Their Applications:

-

Calcofluor White: Binds to cellulose and chitin, fluoresces under UV excitation.

-

Congo Red: A direct red dye that can stain cellulose and is known to fluoresce, it is used to differentiate between lignified, suberized, and unlignified cell walls.[5]

-

Fluorol Yellow: Used for staining suberin and lipids.[5]

-

Safranin: A traditional stain for lignified and cutinized tissues.

A general approach for testing a new stain would involve preparing sections of plant tissue, incubating them with a solution of the dye at various concentrations and for different durations, followed by washing and microscopic observation.

General Experimental Protocol (Adapted from other stains)

This protocol is a generalized starting point and would require significant optimization for this compound.

Reagents:

-

This compound

-

Distilled water or appropriate buffer (e.g., Phosphate-Buffered Saline - PBS)

-

Plant tissue (e.g., Arabidopsis thaliana seedlings, onion epidermal peels, hand-cut sections of stems or roots)

-

Fixative (e.g., 4% paraformaldehyde in PBS) - Optional

-

Mounting medium (e.g., glycerol)

Equipment:

-

Microscope slides and coverslips

-

Forceps and fine paintbrushes

-

Pipettes

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Sample Preparation:

-

For thin samples like onion epidermis, peel a small section.

-

For thicker samples, prepare thin, hand-cut cross-sections of the stem or root.

-

Alternatively, whole seedlings can be used.

-

-

Fixation (Optional):

-

Incubate the plant tissue in a fixative solution (e.g., 4% paraformaldehyde in PBS) for 30-60 minutes at room temperature.

-

Wash the tissue three times with PBS.

-

-

Staining:

-

Prepare a stock solution of this compound in distilled water.

-

Dilute the stock solution to a range of working concentrations (e.g., 0.01%, 0.1%, 1% w/v).

-

Immerse the plant tissue in the staining solution for a defined period (e.g., 5, 15, 30 minutes).

-

-

Washing:

-

Remove the staining solution and wash the tissue several times with distilled water or PBS to remove excess, unbound dye.

-

-

Mounting and Visualization:

-

Mount the stained tissue on a microscope slide with a drop of mounting medium (e.g., glycerol).

-

Place a coverslip over the sample.

-

Observe the sample using a fluorescence microscope. The optimal excitation and emission wavelengths for this compound would need to be determined experimentally, though its general classification as a violet dye suggests excitation in the violet/blue range.

-

Quantitative Data from Other Fluorescent Stains

The following table summarizes typical concentrations and incubation times for established plant cell wall stains. This can serve as a reference for designing initial experiments with this compound.

| Stain | Target Component | Typical Concentration | Typical Incubation Time |

| Calcofluor White | Cellulose, Chitin | 0.01% - 0.1% (w/v) | 1 - 10 minutes |

| Congo Red | Cellulose | 0.02% - 0.5% (w/v) | 5 - 30 minutes |

| Fluorol Yellow 088 | Suberin, Lipids | 0.01% (w/v) in glycerol | 1 - 2 hours |

| Safranin O | Lignin, Cutin | 0.5% - 1% (w/v) | 1 - 5 minutes |

Experimental Workflow and Visualization

The process of evaluating a new stain can be visualized as a systematic workflow.

Caption: A generalized workflow for evaluating this compound as a plant cell wall stain.

The interaction of a direct dye with cellulose is a non-covalent binding process.

Caption: Theoretical binding mechanism of a direct dye to cellulose in the plant cell wall.

Conclusion and Future Directions

While this compound is not a recognized stain for plant cell walls, its chemical properties as a direct dye suggest a potential for this application. The lack of existing research presents an opportunity for novel investigation. Researchers aiming to explore this potential should begin with a systematic evaluation of staining parameters, including dye concentration, incubation time, and the effect of fixation. Furthermore, the spectral properties of this compound when bound to plant cell wall components would need to be characterized to determine the optimal settings for fluorescence microscopy. Such foundational research is necessary to validate whether this compound can be a useful addition to the toolkit of probes for visualizing the intricate architecture of plant cell walls.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound, disodium salt [chembk.com]

- 4. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]

From Textiles to Tissues: A Technical Guide on the Application of Synthetic Dyes in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Repurposing Color for Scientific Discovery

Originally synthesized for the burgeoning textile industry, organic dyes have found a remarkable second life within the laboratory. Their vibrant colors, once used to adorn fabrics, are now instrumental in revealing the intricate structures and processes of biological systems. The journey of these compounds from industrial vats to the research bench is a testament to scientific ingenuity. The same chemical properties that allow dyes to bind tenaciously to fibers—such as charge, hydrophobicity, and molecular geometry—also enable them to selectively interact with specific cellular components like nucleic acids, proteins, and lipids.[1][2]

This guide provides an in-depth exploration of the diverse applications of various classes of textile dyes in modern biological research. We will delve into their use as histological stains, cell viability indicators, advanced fluorescent probes, and even as potential therapeutic agents. Key classes covered include Azo, anthraquinone, triarylmethane, and acridine dyes, each offering unique properties for scientific inquiry.[3][4][5][6] The focus will be on providing practical, actionable information, including detailed experimental protocols, comparative data, and visual workflows to aid researchers in harnessing the power of these versatile molecules.

Core Applications in Biological Research

The utility of textile dyes in the life sciences is broad, spanning from fundamental cell biology to translational medicine. Their applications can be broadly categorized into diagnostics, cellular imaging, and therapeutics.

Histological and Cytological Staining

The oldest and most established application is in staining tissues and cells for microscopic examination.[7] Dyes with a net positive charge (cationic or basic dyes) readily bind to negatively charged structures such as nucleic acids in the nucleus, while negatively charged (anionic or acidic) dyes stain basic components like proteins in the cytoplasm.[2][8]

-

Azo Dyes (e.g., Congo Red): This class is characterized by the -N=N- azo bond.[9] Congo red is a paramount example, used almost exclusively for the diagnosis of amyloidosis.[10] Its linear molecular structure allows it to bind to the β-pleated sheets of amyloid fibrils.[11] When viewed under polarized light, this binding results in a pathognomonic "apple-green" birefringence, a gold standard for amyloid detection.[12]

-

Triarylmethane Dyes (e.g., Crystal Violet, Malachite Green): These dyes are known for their intense colors.[13] Crystal Violet is the primary stain in the Gram staining procedure, a fundamental technique in microbiology for differentiating bacteria based on their cell wall composition. Malachite green is used to stain cell nuclei and can also function as a counterstain.[2]

-

Thiazine Dyes: This group of basic dyes is widely used in histology and hematology for staining acidic tissue components.[8][14]

Cell Viability and Proliferation Assays

Determining the number of living and dead cells in a population is crucial for toxicology studies, drug screening, and routine cell culture.

-

Trypan Blue: This azo dye is a classic example of a vital stain used in dye exclusion assays.[15] The principle is straightforward: viable cells possess intact cell membranes that prevent the dye from entering, whereas non-viable cells have compromised membranes that allow the dye to penetrate and stain the cytoplasm blue.[16][17] This method is simple, rapid, and widely accessible.

Fluorescent Probes and Cellular Imaging

Certain dyes possess fluorescent properties, absorbing light at one wavelength and emitting it at a longer wavelength. This characteristic is exploited for high-contrast imaging of specific cellular structures and processes.

-

Acridine Dyes (e.g., Acridine Orange): Acridine orange is a cell-permeable, nucleic acid-selective fluorescent dye.[5][18] It exhibits differential fluorescence depending on how it binds to nucleic acids. When it intercalates into double-stranded DNA (dsDNA), it fluoresces green.[18] However, when it binds to single-stranded DNA (ssDNA) or RNA through electrostatic interactions, it forms aggregates that fluoresce red-orange.[18] This property allows for the simultaneous visualization of the nucleus and cytoplasm and is useful for cell cycle analysis.

-

Anthraquinone Dyes (e.g., DRAQ5™): Anthraquinones are aromatic compounds that form the backbone of several fluorescent dyes and chemotherapeutic agents.[4][19] DRAQ5 is a far-red fluorescent dye that specifically binds to DNA, making it an excellent and highly permeable nuclear stain for both live and fixed cells in imaging and flow cytometry.[20] Its use avoids the spectral overlap common with other fluorophores like GFP and FITC.

Therapeutic and Advanced Applications

Beyond visualization, some textile dyes are being explored for their therapeutic potential.

-

Photodynamic Therapy (PDT): In PDT, a non-toxic photosensitizer (which can be a dye) is administered and accumulates in target tissues, such as tumors.[21] When irradiated with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen. These ROS are highly cytotoxic and induce localized cell death. Certain triarylmethane and anthraquinone dyes have been investigated for this purpose due to their ability to generate ROS upon light activation.[21]

-

Drug Delivery: The ability of some dyes to bind to specific biological molecules has led to research into their use as drug carriers. Azo compounds, for example, have been explored for colon-targeted drug delivery, where the drug is released upon the reductive cleavage of the azo bond by gut microflora.[1]

Quantitative Data of Selected Dyes

The following tables summarize key quantitative properties of textile dyes commonly used in biological research. This data is essential for designing experiments, particularly for fluorescence-based applications.

Table 1: Properties of Common Non-Fluorescent Dyes

| Dye Name | Class | Molecular Weight ( g/mol ) | Color Index | Primary Application |

|---|---|---|---|---|

| Trypan Blue | Azo | 960.81 | 23850 | Cell Viability (Exclusion Assay)[16] |

| Congo Red | Azo | 696.66 | 22120 | Amyloid Staining[11] |

| Crystal Violet | Triarylmethane | 407.99 | 42555 | Gram Staining, General Stain[2] |

| Malachite Green | Triarylmethane | 364.91 | 42000 | Endospore Stain, Counterstain[2] |

Table 2: Properties of Common Fluorescent Dyes

| Dye Name | Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Primary Application |

|---|---|---|---|---|---|

| Acridine Orange (bound to dsDNA) | Acridine | ~490-502 | ~520-530 (Green) | - | Nucleic Acid Staining[18] |

| Acridine Orange (bound to RNA/ssDNA) | Acridine | ~460 | ~640-650 (Red) | - | Nucleic Acid Staining[18] |

| DRAQ5™ | Anthraquinone | ~647 | ~681 (Far-Red) | - | Live/Fixed Cell Nuclear Staining[20] |

| CyTRAK Orange™ | Anthraquinone | ~510 | ~610 (Orange) | - | Cytoplasmic RNA Staining[19] |

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments using textile dyes. Adherence to these methodologies is critical for obtaining reproducible and reliable results.

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability

This protocol determines the percentage of viable cells in a suspension. It is based on the principle that live cells with intact membranes exclude the dye, while dead cells do not.[15]

Materials:

-

Cell suspension in phosphate-buffered saline (PBS) or serum-free medium.

-

0.4% (w/v) Trypan Blue solution.[17]

-

Hemacytometer (counting chamber).

-

Microscope.

-

Micropipettes and tips.

Procedure:

-

Harvest and centrifuge cells to obtain a cell pellet. Resuspend the pellet in a known volume of PBS or serum-free medium.

-

In a microcentrifuge tube, mix the cell suspension and the 0.4% Trypan Blue solution at a 1:1 ratio (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).[16] Mix gently.

-

Incubate the mixture at room temperature for 2-3 minutes. Do not exceed 5 minutes, as longer incubation can lead to toxicity in viable cells.[15][22]

-

Carefully load 10 µL of the mixture into the chamber of a clean hemacytometer.

-

Using a microscope at 10x or 20x magnification, count the cells in the large central grid or in the four large corner squares.

-

Separately count the number of viable (clear, unstained) cells and non-viable (blue, stained) cells.[17] A healthy cell culture should exhibit ≥95% viability.[17]

-

Calculate the percentage of viable cells using the following formula:

-

% Viability = (Number of Viable Cells / Total Number of Cells) x 100

-

-

To calculate cell concentration, use the formula:

-

Total Viable Cells/mL = (Average Viable Cell Count per Square) x Dilution Factor x 10⁴

-

Note: The dilution factor is 2 for a 1:1 mix with Trypan Blue.[15]

-

Protocol 2: Congo Red Staining for Amyloid in Tissue Sections

This method is used to identify amyloid deposits in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[23]

Materials:

-

FFPE tissue sections (5-10 µm thick).[23]

-

Xylene and graded ethanol series (100%, 95%, 80%, 70%, 50%).

-

0.5% Congo Red solution in 50% alcohol.[23]

-

Alkaline alcohol solution for differentiation.[24]

-

Harris's Hematoxylin for counterstaining.[11]

-

Mounting medium and coverslips.

-

Light microscope with polarizing filters.

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in two changes of xylene, followed by a graded series of ethanol (100% to 50%), and finally in distilled water.

-

Nuclear Counterstain: Immerse sections in Harris's Hematoxylin for 30 seconds to 3 minutes.[11][23]

-

Washing: Rinse thoroughly in tap water until the water runs clear.

-

Congo Red Staining: Place slides in the 0.5% Congo Red solution for 15-20 minutes.[23]

-

Differentiation: Briefly dip the slides (5-10 times) in the alkaline alcohol solution to remove excess background staining.[23] This step is critical for specificity.

-

Washing: Rinse well in tap water for 1 minute.[23]

-

Dehydration and Clearing: Dehydrate the sections through an ascending series of ethanol (95% and 100%), followed by clearing in xylene.[11]

-

Mounting: Mount the coverslip with a resinous mounting medium.[24]

-

Microscopic Examination:

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and principles described in this guide.

Experimental Workflows

Caption: Workflow for determining cell viability using the Trypan Blue exclusion assay.

Caption: Step-by-step workflow for the Congo Red staining of amyloid in tissue sections.

Principle of Action Diagrams

Caption: The principle of differential fluorescence of Acridine Orange with nucleic acids.

Caption: Conceptual pathway of Photodynamic Therapy (PDT) using a dye as a photosensitizer.

Biocompatibility and Safety Considerations

While invaluable, textile dyes are not without their challenges. Many industrial-grade dyes contain impurities or are themselves cytotoxic, mutagenic, or carcinogenic, posing risks to researchers and potentially confounding experimental results.[1][25][26] Disperse dyes, for instance, have been shown to impair cell viability and mitochondrial function in vitro.[25]

Therefore, it is critical for researchers to:

-

Use Certified Stains: Whenever possible, use dyes that are certified for biological use by organizations like the Biological Stain Commission (BSC). This ensures purity and batch-to-batch consistency.

-

Handle with Care: Always consult the Safety Data Sheet (SDS) before handling any dye. Use appropriate personal protective equipment (PPE), as some dyes can be absorbed through the skin.[16]

-

Consider Biocompatibility: For live-cell imaging or in vivo studies, the biocompatibility of the dye is paramount. Recent research has explored methods like nanoencapsulation to mitigate the toxicity of certain dyes while retaining their desired properties.[27]

Conclusion and Future Prospects

Textile dyes have successfully transitioned from industrial colorants to indispensable tools in biological research. Their diverse chemical structures provide a rich palette for staining, imaging, and even therapeutic intervention. From the routine cell counting with Trypan Blue to the diagnostic precision of Congo Red and the dynamic cellular insights offered by Acridine Orange, these compounds are foundational to many laboratory techniques.

The future of dyes in research is bright. Ongoing efforts are focused on synthesizing novel probes with improved photostability, higher quantum yields, and greater specificity for targeted applications like biosensing.[28][29] Furthermore, the convergence of dye chemistry with nanotechnology and materials science is opening new frontiers in targeted drug delivery and advanced diagnostics, ensuring that these colorful compounds will continue to illuminate the path of scientific discovery for years to come.[27]

References

- 1. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macschem.us [macschem.us]

- 3. benthamdirect.com [benthamdirect.com]

- 4. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

- 5. Acridine orange - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. ijhmr.com [ijhmr.com]

- 10. youtube.com [youtube.com]

- 11. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 12. researchgate.net [researchgate.net]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. newcomersupply.com [newcomersupply.com]

- 15. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. revvity.com [revvity.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Acridine Orange | AAT Bioquest [aatbio.com]

- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 20. Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 23. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 24. stainsfile.com [stainsfile.com]

- 25. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Investigation of toxicity in textile materials from natural and synthetic-based polymers utilizing bioassay performances :: BioResources [bioresources.cnr.ncsu.edu]

- 27. Insights into the Biocompatibility and Biological Potential of a Chitosan Nanoencapsulated Textile Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 28. taylorfrancis.com [taylorfrancis.com]

- 29. A novel fluorescent probe based on acridine derivatives for rapid and specific detection of N2H4 and its application in environment and biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Visualizing Fungal Hyphae: A Technical Guide to Fluorescent Staining

A Note on C.I. Direct Violet 9:

An extensive search of scientific literature and technical documentation did not yield any established protocols or quantitative data regarding the use of this compound (also known as Acid Violet 9 or C.I. 45190) for the specific purpose of visualizing fungal hyphae. The available information indicates that this dye is primarily utilized in the textile and paper industries. While some general references to its use in "biological shading" exist, there is no evidence of its application as a specific fluorescent stain for high-resolution microscopic analysis of fungal structures.

Therefore, this guide will focus on well-established and widely used fluorescent dyes for the visualization of fungal hyphae, providing detailed protocols, quantitative data, and workflow diagrams as per the original request. The following sections detail the use of Calcofluor White, Solophenyl Flavine 7GFE 500, and Pontamine Fast Scarlet 4B, which are reliable alternatives for researchers, scientists, and drug development professionals.

Established Fluorescent Stains for Fungal Hyphae Visualization

Fluorescent staining is a powerful technique for highlighting the morphology of fungal hyphae, including cell walls, septa, and branching patterns. The dyes detailed below bind to specific components of the fungal cell wall, primarily chitin and cellulose, and emit fluorescence upon excitation with light of a specific wavelength.

Quantitative Data for Common Fungal Stains

The selection of a fluorescent dye often depends on the available microscope filter sets and the desired spectral properties. The following table summarizes key quantitative data for the recommended stains.

| Dye Name | Common Synonyms | Target Molecule | Excitation Max (nm) | Emission Max (nm) | Typical Concentration |

| Calcofluor White M2R | Fluorescent Brightener 28 | Chitin, Cellulose | ~347-365 | ~435-450 | 0.01% - 0.1% (w/v) |

| Solophenyl Flavine 7GFE 500 | Direct Yellow 96 | β-glucans, Chitin | ~400-440 | ~500-550 | 0.1% (w/v) |

| Pontamine Fast Scarlet 4B | Direct Red 23 | Chitin, Cellulose | ~540-560 | ~600-620 | 0.1% (w/v) |

I. Calcofluor White M2R

Calcofluor White is a widely used fluorescent brightener that binds non-specifically to chitin and cellulose in fungal cell walls. It is known for its bright blue fluorescence and is compatible with live-cell imaging.

Experimental Protocol: Staining Fungal Hyphae with Calcofluor White

Materials:

-

Fungal culture (liquid or solid media)

-

Calcofluor White M2R stock solution (e.g., 1% w/v in distilled water)

-

10% Potassium Hydroxide (KOH) solution (optional, for clearing host tissue)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI or UV filter set

Procedure:

-

Sample Preparation:

-

From liquid culture: Gently aspirate a small volume of the fungal suspension.

-

From solid media: Use a sterile loop or needle to transfer a small portion of the mycelium to a drop of PBS on a microscope slide. Tease the mycelium apart gently.

-

-

Staining:

-

Add one drop of 0.01% - 0.1% Calcofluor White solution to the fungal sample on the slide.

-

(Optional) For specimens embedded in host tissue, a drop of 10% KOH can be added to clear the background and enhance visualization of fungal elements.

-

-

Incubation:

-

Incubate the slide at room temperature for 1-5 minutes. Incubation time may need to be optimized depending on the fungal species and sample thickness.

-

-

Washing (Optional):

-

To reduce background fluorescence, a gentle wash with PBS can be performed. Add a drop of PBS to one edge of the coverslip and draw it across by placing an absorbent material at the opposite edge.

-

-

Mounting:

-

Carefully place a coverslip over the stained sample, avoiding air bubbles.

-

-

Visualization:

-

Observe the slide using a fluorescence microscope equipped with a filter set appropriate for DAPI or UV excitation (e.g., ~365 nm excitation and >420 nm emission). Fungal hyphae will fluoresce bright blue-white.

-

Mechanism of Action: Calcofluor White Staining

Caption: Binding mechanism of Calcofluor White to fungal cell wall components.

Experimental Workflow: Calcofluor White Staining

Caption: Experimental workflow for staining fungal hyphae with Calcofluor White.

II. Solophenyl Flavine 7GFE 500

Solophenyl Flavine 7GFE 500 is another fluorescent dye that binds to fungal cell wall components, particularly β-glucans. It provides a yellow-green fluorescence and is noted for being more photostable than Calcofluor White.

Experimental Protocol: Staining Fungal Hyphae with Solophenyl Flavine 7GFE 500

Materials:

-

Fungal culture

-